

Spectroscopic and Structural Elucidation of Pterocarpadiol C: A Technical Guide

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Compound of Interest

Compound Name: Pterocarpadiol C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pterocarpadiol C**, a rare 6a,11b-dihydroxypterocarpan. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

Pterocarpadiol C was isolated from the twigs and leaves of *Derris robusta*. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry Data

High-resolution mass spectrometry established the molecular formula of **Pterocarpadiol C** as $C_{16}H_{14}O_7$.

Parameter	Value
Molecular Formula	C ₁₆ H ₁₄ O ₇
Ionization Mode	ESI (positive)
m/z	341.0620 [M+Na] ⁺
Calculated m/z	341.0632 for C ₁₆ H ₁₄ O ₇ Na

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for **Pterocarpadiol C** were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (DMSO-d₆)[1][2]

Position	δ (ppm)	Multiplicity	J (Hz)
1β	2.43	td	14.1, 4.5
1α	1.93	ddd	14.1, 4.9, 2.8
2α	2.65	ddd	16.0, 14.1, 4.9
4	5.22	s	
6α	4.49	d	10.0
6β	4.28	d	10.0
10	6.49	s	
11a	4.44	s	
8,9-OCH ₂ O-	5.94 (s), 5.93 (s)		
6a-OH	6.77	s	
11b-OH	6.27	s	

¹³C NMR Spectroscopic Data (DMSO-d₆)[1]

Position	δ (ppm)	Type
1	31.0	CH ₂
2	28.5	CH ₂
3	170.8	C
4	107.5	CH
4a	104.9	C
6	68.9	CH ₂
6a	78.1	C
6b	114.7	C
7	158.5	C
8	140.6	C
9	146.9	C
10	98.4	CH
10a	155.8	C
11a	89.9	CH
11b	91.9	C
8,9-OCH ₂ O-	101.4	CH ₂

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of **Pterocarpadiol C**, based on the original research.[\[1\]](#)

Extraction and Isolation

- Extraction: The air-dried, powdered twigs and leaves of *Derris robusta* were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

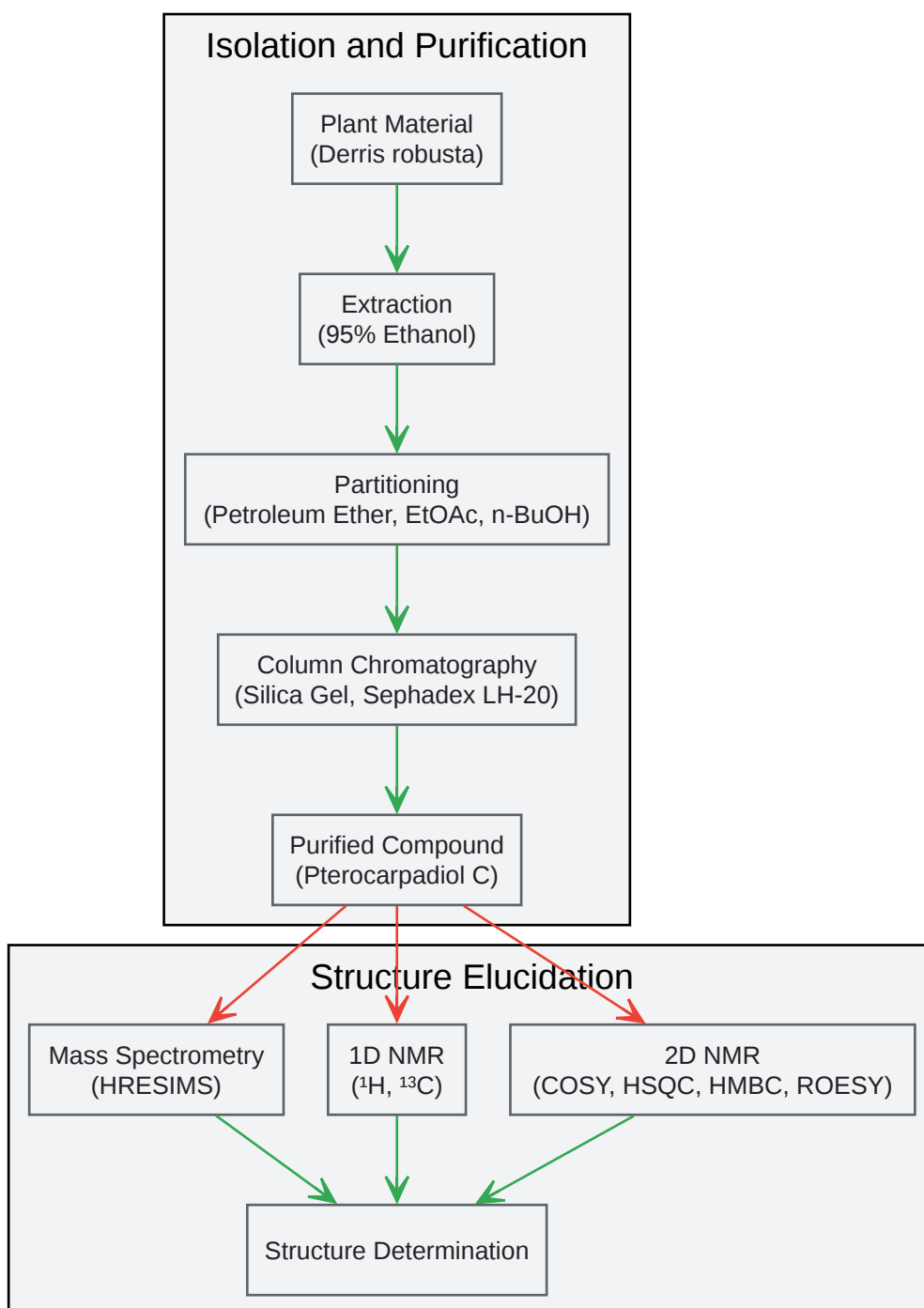
- Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield pure **Pterocarpadiol C**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the solvent signals.
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer.

Logical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Pterocarpadiol C**.



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Caption: Workflow for the isolation and structural elucidation of **Pterocarpadiol C**.

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References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpanes from *Derris robusta* - PMC [pmc.ncbi.nlm.nih.gov]
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